![molecular formula C15H10INO2 B2884621 1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one CAS No. 2130906-05-5](/img/structure/B2884621.png)

1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

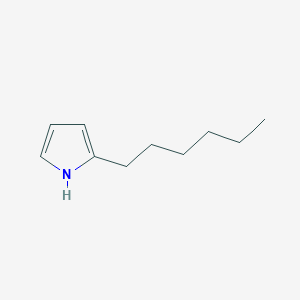

Indole derivatives, such as the one you mentioned, are a class of compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are widely present in natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of indole derivatives often involves the condensation of anilines with various reagents . For example, a study reported the synthesis of a series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a fused ring system, which includes a benzene ring and a pyrrole ring . The exact structure of “1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one” would require more specific information or computational analysis for accurate determination.Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The exact reactions that “1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives depend on their specific structure. Generally, they are characterized by their aromaticity, basicity, and stability . More specific properties, such as melting point, boiling point, and solubility, would require experimental determination or computational prediction.Scientific Research Applications

Medicinal Chemistry Applications

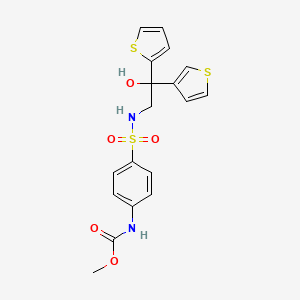

Indole derivatives have shown promise in various medicinal chemistry applications due to their diverse biological properties. For instance, certain indole-containing compounds have been synthesized and evaluated for their inhibitory potential against PDE4B, an enzyme implicated in inflammatory and neurological disorders, showing potential therapeutic benefits (Rao et al., 2014). Moreover, indole derivatives have been explored for their neuroprotective properties by targeting the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, indicating their potential in treating neurodegenerative diseases (Buemi et al., 2013).

Materials Science Applications

In the field of materials science, indole derivatives have been engineered to produce organic chromophores with large second-order optical nonlinearity, demonstrating their utility in nonlinear optical (NLO) applications. These materials exhibit promising crystal growth abilities and high NLO efficiencies, making them suitable candidates for various optical technologies (Honghong et al., 2015).

Organic Synthesis Applications

Indole derivatives also play a critical role in organic synthesis, serving as intermediates or catalysts in the formation of complex molecules. For instance, they have been used in the methylation of phenols, indoles, and benzimidazoles, showcasing their versatility as catalysts in synthetic organic chemistry (Shieh et al., 2001). Additionally, the redox isomerization of indolines to N-alkyl indoles, mediated by azomethine ylides, exemplifies their utility in the efficient synthesis of indole derivatives (Deb et al., 2011).

Future Directions

The future research directions in the field of indole derivatives are vast and promising. They include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . The specific future directions for “1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one” would depend on its properties and potential applications.

properties

IUPAC Name |

1-(1H-indol-3-yl)-1λ3,2-benziodoxol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO2/c18-15-11-6-1-3-7-12(11)16(19-15)13-9-17-14-8-4-2-5-10(13)14/h1-9,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVSRLORXIDFGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)I3C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one | |

CAS RN |

2130906-05-5 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-1λ3-benzo[d][1,2]iodaoxol-3(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2884540.png)

![4-Chlorobenzyl 7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2884542.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2884544.png)

![3-(4-fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884545.png)

![1-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B2884546.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2884551.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2884557.png)

![6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2884558.png)

![2-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2884561.png)